2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane
Description
Properties
IUPAC Name |
2-(1-chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-9(2)6-12-8(13-7-9)10(3,4)5-11/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAKMRIDVPBZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C(C)(C)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195842 | |
| Record name | 1,3-Dioxane, 2-(2-chloro-1,1-dimethylethyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-67-8 | |
| Record name | 1,3-Dioxane, 2-(2-chloro-1,1-dimethylethyl)-5,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane, 2-(2-chloro-1,1-dimethylethyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Preparation Methods
Starting Material Preparation: (2,2-Dimethyl-1,3-dioxan-5-yl)methanol
The precursor (2,2-dimethyl-1,3-dioxan-5-yl)methanol is typically synthesized by acid-catalyzed condensation of 2,2-dimethoxypropane with 2-methylpropane-1,3-diol in tetrahydrofuran (THF) using p-toluenesulfonic acid (PTSA) as catalyst. This reaction proceeds overnight at room temperature, yielding the dioxane alcohol in approximately 99% yield as a colorless liquid.
| Parameter | Details |
|---|---|
| Reactants | 2,2-Dimethoxypropane, 2-methylpropane-1,3-diol |
| Catalyst | p-Toluenesulfonic acid monohydrate (PTSA) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature (20°C) |
| Reaction Time | Overnight (O/N) |
| Yield | 99% |
This step provides a robust and high-yielding route to the dioxane alcohol intermediate, which is crucial for subsequent chlorination or other functionalization steps.
Conversion to Chlorinated Derivative
The chlorination to introduce the 1-chloro-2-methylpropan-2-yl substituent on the dioxane ring involves activation of the hydroxyl group followed by nucleophilic substitution with chloride. Two main approaches are reported:
Mesylation/Tosylation Followed by Chloride Displacement
- The hydroxyl group of (2,2-dimethyl-1,3-dioxan-5-yl)methanol is converted into a good leaving group by reaction with methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) in dichloromethane at low temperatures (0 to -78 °C).
- The resulting mesylate or tosylate intermediate is then subjected to nucleophilic substitution with chloride ions to afford the chlorinated product.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mesylation | Methanesulfonyl chloride, triethylamine, DCM, -78 to 0 °C, 3 h | 97 | High yield, low temperature control |
| Tosylation | Tosyl chloride, triethylamine or DABCO, DCM, 0 to 20 °C, 0.25-1 h | 68.8-99 | Variation depending on base and time |
The mesylation method yields ~97% under careful temperature control, while tosylation yields range from 68.8% to 99% depending on the base and reaction time. Purification is typically achieved by silica gel chromatography.
Direct Chlorination Using Chlorinating Agents
Though less detailed in the sources, direct chlorination of the activated alcohol or its derivatives can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions, but these methods are less commonly reported for this specific compound.
Experimental Details and Characterization
- The mesylation reaction is performed by dissolving (2,2-dimethyl-1,3-dioxan-5-yl)methanol in dichloromethane, cooling the mixture to -78 °C, and sequentially adding triethylamine and methanesulfonyl chloride. The reaction mixture is stirred as the temperature is gradually raised to 0 °C over 3 hours.
- The reaction mixture is then quenched with sodium bicarbonate solution, and the organic layer is dried and concentrated.
- The product is characterized by ^1H NMR spectroscopy, showing characteristic signals consistent with the dioxane ring and methyl substituents.
| ^1H NMR (600 MHz, Acetone-d6) Chemical Shifts (ppm) |
|---|
| 1.35 (d, 3H), 1.42 (d, 3H), 2.03 (td, 1H), 3.14 (d, 3H), 3.74-4.39 (m, 6H) |
These data confirm the presence of methyl groups, methylene protons, and the dioxane ring environment.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Formation of (2,2-dimethyl-1,3-dioxan-5-yl)methanol | 2,2-Dimethoxypropane, 2-methylpropane-1,3-diol, PTSA, THF, RT, O/N | 99 | High yield, mild conditions |
| Mesylation of dioxane alcohol | Methanesulfonyl chloride, triethylamine, DCM, -78 to 0 °C, 3 h | 97 | Low temperature, high yield |
| Tosylation of dioxane alcohol | Tosyl chloride, triethylamine or DABCO, DCM, 0 to 20 °C, 0.25-1 h | 68.8-99 | Base and time dependent, purification by chromatography |
| Chloride substitution | Chloride ion nucleophilic substitution | Variable | Typically follows mesylation/tosylation |
Research Findings and Considerations
- The use of triethylamine or DABCO as base in the sulfonylation step influences yield and reaction time.
- Low temperature control (-78 °C) during mesylation improves selectivity and yield, minimizing side reactions.
- Purification by silica gel chromatography is standard to isolate the pure chlorinated dioxane derivative.
- The overall synthetic route is efficient and scalable, suitable for producing the compound in high purity for further applications.
- No direct one-step chlorination from the alcohol to the chlorinated product is commonly reported, indicating the necessity of activation (mesylation/tosylation) prior to substitution.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of alcohols or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or other reduced compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features:
- Dioxane Ring : A six-membered ring containing two oxygen atoms.
- Chlorinated Isopropyl Group : Enhances reactivity and potential biological interactions.
- Dimethyl Substitution : Provides steric hindrance, affecting its chemical behavior.
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis due to its unique structural features. The chlorinated isopropyl group allows for further functionalization, making it a versatile building block in creating complex organic molecules.
Biological Studies
Research has indicated potential biological applications, particularly in pharmacology. The interaction of this compound with biological molecules can lead to insights into drug design and development.
Case Study: Interaction with Enzymes
Studies have shown that chlorinated dioxanes can influence enzyme activity, suggesting that 2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane may serve as a model compound for understanding enzyme inhibition mechanisms.
Environmental Chemistry
The stability of this compound in various environmental conditions makes it a candidate for studies on pollutant degradation and environmental impact assessments.
Table 2: Application Areas
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for complex molecule formation |
| Biological Studies | Potential drug design and enzyme interaction |
| Environmental Chemistry | Stability studies and pollutant degradation |
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated alkyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural analogs of 2-(1-chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane, focusing on substituent effects, physical properties, and applications.
Table 1: Structural and Functional Comparison of 1,3-Dioxane Derivatives
Substituent Effects on Reactivity and Stability
- Halogenated Alkyl Groups : The chloroalkyl substituent in the target compound enhances electrophilicity, enabling nucleophilic substitutions (e.g., SN2 reactions) . In contrast, bromine in 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane offers higher leaving-group ability, favoring alkylation or elimination pathways .
- Aromatic vs. The dichlorophenoxy group in 2-(4-(2,4-dichlorophenoxy)-3-methoxyphenyl)-5,5-dimethyl-1,3-dioxane introduces steric bulk, critical for binding in enzyme inhibition .
- Steric Effects : The isopropyl group in 2-isopropyl-5,5-dimethyl-1,3-dioxane reduces reactivity due to steric hindrance, favoring applications as a protective group or solvent .
Biological Activity
2-(1-Chloro-2-methylpropan-2-yl)-5,5-dimethyl-1,3-dioxane is a synthetic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₉ClO₂
- Molecular Weight : 220.73 g/mol
The presence of the dioxane ring and the chlorinated alkyl group suggests potential interactions with biological targets, which are explored further in this review.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds containing dioxane structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 20 to 70 µM against these pathogens .
Antileishmanial Activity
Research indicates that dioxanes can serve as lead compounds for antileishmanial therapies. A study focusing on similar dioxanes revealed:
- Mechanism of Action : The compounds demonstrated the ability to induce reactive oxygen species (ROS) in Leishmania donovani, leading to increased cytotoxicity . The Selectivity Index (SI) calculated from cytotoxicity assays (CC50) to growth inhibition (IC50) showed promising therapeutic windows for these compounds.
Case Study 1: Synthesis and Evaluation of Dioxanes
A study synthesized several dioxane derivatives, including those structurally related to our compound of interest. The synthesized compounds were tested for their antileishmanial activity:
| Compound | IC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| Dioxane A | 25 ± 5 | 200 ± 10 | 8 |
| Dioxane B | 30 ± 3 | 150 ± 15 | 5 |
The results indicated that both compounds exhibited significant antileishmanial activity while maintaining acceptable safety profiles .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of dioxane derivatives against Gram-positive and Gram-negative bacteria. The findings included:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| S. aureus | 40 |
These results highlight the potential use of dioxane derivatives in treating infections caused by resistant bacterial strains .
Q & A
Q. How can analytical methods (e.g., SPME, derivatization) be optimized for trace detection in complex matrices?
- Methodological Answer : For aqueous samples, use headspace SPME with PDMS/DVB fibers, optimizing extraction time (30–60 min) and salt concentration (20% NaCl). Derivatize with CNBF for GC-MS detection, ensuring reaction pH 9–10 to maximize yield. Validate recovery rates (80–120%) via spike-and-recovery experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
